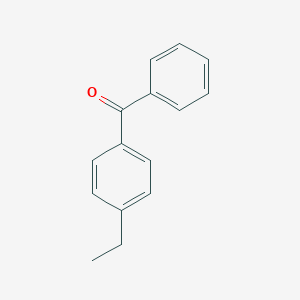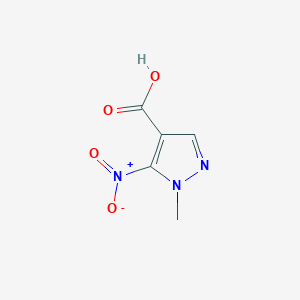
1-(3,4,5-Trimetoxifenil)propan-2-ona
Descripción general
Descripción
1-(3,4,5-Trimethoxyphenyl)propan-2-one, also known as 1-(3,4,5-trimethoxyphenyl)acetone, is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol . This compound is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
1-(3,4,5-Trimethoxyphenyl)propan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit taq polymerase and telomerase, and down-regulate erk2 (extracellular signal regulated kinase 2) protein . These targets play crucial roles in cellular processes such as DNA replication and cell signaling.
Mode of Action
It has been suggested that similar compounds trigger caspase activation by a possible oxidative mechanism, and inhibit erks phosphorylation without acting directly on microtubules and tubulin . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of taq polymerase and telomerase, and the down-regulation of erk2 protein, suggest that the compound may affect pathways related to dna replication and cell signaling .
Result of Action
The inhibition of taq polymerase and telomerase, and the down-regulation of erk2 protein, suggest that the compound may have effects on dna replication and cell signaling .
Métodos De Preparación
1-(3,4,5-Trimethoxyphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3,4,5-Trimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparación Con Compuestos Similares
1-(3,4,5-Trimethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,4,5-Trimethoxyphenyl)propan-2-one: This compound has a similar structure but differs in the position of the methoxy groups on the phenyl ring.
3,4,5-Trimethoxybenzaldehyde: This compound is a precursor in the synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-2-one and shares similar chemical properties.
The uniqueness of 1-(3,4,5-Trimethoxyphenyl)propan-2-one lies in its specific arrangement of methoxy groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDMVGQGRDIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937160 | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16603-18-2 | |
| Record name | 2-Propanone, 1-(3,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016603182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B99731.png)


![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)


![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)







